molecular formula C18H17BrO4 B3593799 7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B3593799
M. Wt: 377.2 g/mol
InChI Key: MJVFWCLBCCFCLC-UHFFFAOYSA-N
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Description

7-[(4-Bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a synthetic chromanone derivative of significant interest in medicinal chemistry research. The chromanone scaffold is a privileged structure in drug discovery due to its wide range of reported biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly in oncology. Chromanone and 4H-chromene analogs have been demonstrated to produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding sites . This interaction obstructs tubulin polymerization, leading to caspase-dependent apoptosis and G2/M cell-cycle arrest, thereby targeting and disrupting tumor vasculature . Beyond oncology, the chromanone scaffold shows promise in other research areas. Analogous compounds are being investigated as sigma (σ) receptor ligands, which are attractive targets for treating neurological disorders such as Alzheimer's disease and neuropathic pain . Furthermore, this chemical class has been explored for its antimicrobial, antituberculosis, and antidiabetic activities, making it a versatile template for multitarget therapeutic development . The specific substitution pattern on our product—featuring a 5-hydroxy group and a 4-bromobenzyloxy moiety at the 7-position—is designed to facilitate structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore the pharmacological effects of lipophilic aromatic substitutions on the core chromanone structure. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[(4-bromophenyl)methoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO4/c1-18(2)9-15(21)17-14(20)7-13(8-16(17)23-18)22-10-11-3-5-12(19)6-4-11/h3-8,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFWCLBCCFCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC3=CC=C(C=C3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl alcohol and 5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one.

    Etherification: The 4-bromobenzyl alcohol undergoes etherification with the chromenone derivative in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). This step forms the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest potential interactions with biological targets, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ether linkages (e.g., 4-bromobenzyloxy vs. prenyl in auriculasin) influence steric hindrance and binding pocket compatibility .

Spectroscopic and Analytical Data

1H-NMR Trends :

  • Target Compound : The 4-bromobenzyl group would produce aromatic protons as doublets near δ 7.3–7.5 ppm, distinct from aliphatic protons in chlorobutoxy derivatives (δ 1.7–4.2 ppm) .
  • Hesperetin : Aromatic protons from the 3-hydroxy-4-methoxyphenyl group resonate at δ 6.8–7.5 ppm, overlapping with chromen-4-one signals .

Mass Spectrometry :

  • Bromine’s isotopic pattern (1:1 ratio for [M+H]+ at m/z 405/407) distinguishes the target compound from chlorine (m/z 393) or iodine (m/z 485) analogues .

Physicochemical Properties

Property Target Compound 7-Chlorobutoxy Derivative Hesperetin
logP (estimated) ~3.5 ~2.8 ~1.9
Water Solubility Low Moderate High
Melting Point Not reported Bright yellow solid 216–218°C

Biological Activity

7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one, also known as Isonaringin, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H32O14
  • Molecular Weight : 580.5 g/mol
  • IUPAC Name : 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Pharmacological Effects

  • Antioxidant Activity :
    • Isonaringin exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems .
  • Anti-inflammatory Effects :
    • The compound has been reported to inhibit the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory diseases .
  • Antimicrobial Properties :
    • Research indicates that Isonaringin possesses antimicrobial activity against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria .

The biological activity of Isonaringin can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : Isonaringin may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response .
  • Modulation of Enzymatic Activity : The compound has been shown to affect the activity of certain enzymes involved in oxidative stress and inflammation .

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of Isonaringin significantly reduced markers of oxidative stress and inflammation. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels post-treatment .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that Isonaringin exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli .

Data Summary Table

Biological ActivityEffectReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Form the chromen-4-one core via acid-catalyzed cyclization of a β-keto ester precursor (e.g., using concentrated H2SO4 or polyphosphoric acid) .
  • Step 2 : Introduce the 4-bromobenzyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using DMF or THF with NaH as a base) .
  • Step 3 : Protect the 5-hydroxy group during synthesis using acetyl or trimethylsilyl groups, followed by deprotection with mild acids (e.g., HCl/MeOH) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize yields (typically 60–75%) by controlling temperature and stoichiometry .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the 4-bromobenzyloxy proton (δ 4.9–5.1 ppm, singlet) and chromen-4-one carbonyl carbon (δ 180–185 ppm). Compare with reference data for 2,2-dimethyl analogs .
  • IR : Confirm the carbonyl stretch (C=O) at ~1650–1680 cm<sup>-1</sup> and hydroxyl (O–H) at ~3200–3400 cm<sup>-1</sup> .
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 415.2 (C19H19BrO4). Validate isotopic patterns for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL .
  • Key Parameters : Chromen-4-one derivatives often exhibit non-planar rings (r.m.s. deviation ~0.2 Å). Intramolecular H-bonds (e.g., N–H⋯O) stabilize the conformation .
  • Example : For analogous compounds, trigonal crystal systems (space group R3) with Z = 18 and unit-cell dimensions a = 24.21 Å, c = 15.77 Å are reported .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • NMR Contradictions : Anomalous splitting in <sup>1</sup>H NMR may arise from rotameric equilibria of the 4-bromobenzyl group. Use variable-temperature NMR (e.g., 298–343 K) to confirm .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Br or CH3 groups) should align with computational simulations (e.g., Gaussian 09). Cross-validate with high-resolution FT-ICR MS .

Q. What pharmacological mechanisms are plausible for chromen-4-one derivatives?

  • Methodological Answer :

  • Target Screening : Use molecular docking (e.g., AutoDock Vina) to assess interactions with kinases (e.g., CDK2) or inflammatory mediators (e.g., COX-2). Prioritize targets with binding energies < −7.0 kcal/mol .
  • In Vitro Assays : Test anti-cancer activity via MTT assays (e.g., IC50 values against MCF-7 or HeLa cells). Compare with reference compounds like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-[(4-bromobenzyl)oxy]-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.